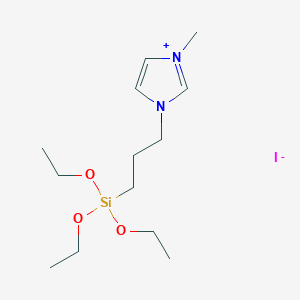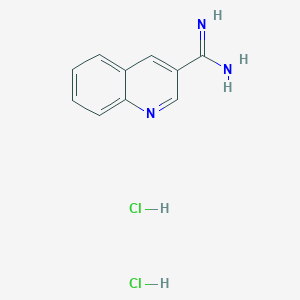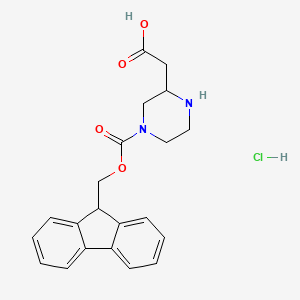
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is a chemical compound that features a piperazine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride typically involves the protection of the piperazine nitrogen with the Fmoc group. This can be achieved through the reaction of piperazine with Fmoc chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected piperazine is then reacted with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in peptide coupling reactions due to the presence of the Fmoc group.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used in the presence of bases like N-methylmorpholine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Fmoc group yields the free amine, which can then be further functionalized.
科学的研究の応用
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Bioconjugation: It is employed in the conjugation of biomolecules due to its reactive functional groups.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be selectively removed under basic conditions. This allows for the stepwise construction of peptides with high precision.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.
Boc-Phe-OH: A Boc-protected amino acid used in similar applications.
Uniqueness
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is unique due to the presence of both the Fmoc group and the acetic acid moiety, which provides additional functionality and versatility in synthetic applications.
特性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-20(25)11-14-12-23(10-9-22-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,22H,9-13H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIZHJBNHNRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
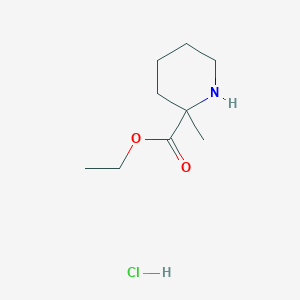
![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)
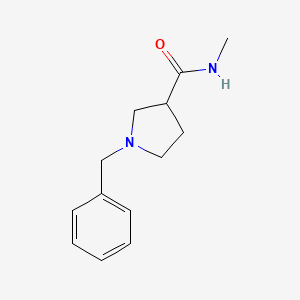
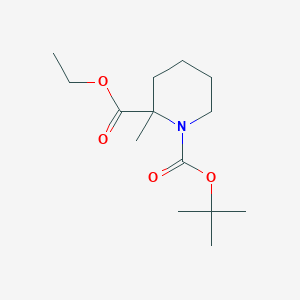
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)
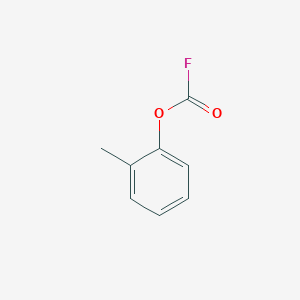
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)
